![molecular formula C17H23N5O B5500525 2-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-benzimidazole-4-carboxamide](/img/structure/B5500525.png)

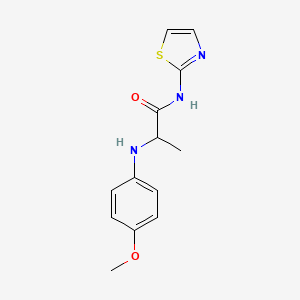

2-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-benzimidazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-benzimidazole-4-carboxamide often involves complex chemical reactions. For instance, Jyothi and Madhavi (2019) described the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides using condensation reactions and microwave irradiation conditions (Jyothi & Madhavi, 2019). Similarly, Al-Omran and El-Khair (2005) discussed the synthesis of pyrazolo[1,5-a]pyrimidine and isoxazole derivatives, showcasing the complexity and versatility in the synthesis of such compounds (Al-Omran & El-Khair, 2005).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by NMR and MS spectroscopy. Drev et al. (2014) investigated the molecular structure of pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the importance of spectral data in elucidating structures (Drev et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving these compounds can be quite diverse. Ghandi et al. (2010) described the use of bifunctional starting material in the synthesis of tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, indicating the complex chemical behavior of these compounds (Ghandi, Zarezadeh, & Taheri, 2010).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of these compounds are essential for their practical application. Sayed, Khalil, and Raslan (2012) provided insights into the synthesis and physical properties of pyrazolopyrimidine and pyrimido[2, 1-b][1,3]benzothiazole derivatives (Sayed, Khalil, & Raslan, 2012).

Wissenschaftliche Forschungsanwendungen

Green Synthesis and Antimicrobial Activity

Researchers have explored the green synthesis of N-arylimidazo[1,2-a]pyrazine derivatives, showcasing methods to prepare these compounds under microwave irradiation conditions. The synthesized compounds demonstrate promising antimicrobial activities, highlighting their potential in developing new antibacterial and antifungal agents (Jyothi & Madhavi, 2019).

Regioselective Synthesis of Pyrazolo Derivatives

A study on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives has provided insights into the synthesis of 7-substituted derivatives. This research opens pathways for creating novel compounds with potential pharmaceutical applications, focusing on specificity in chemical reactions (Drev et al., 2014).

Antitumor Properties of Imidazotetrazines

Investigations into the synthesis and chemistry of imidazotetrazine derivatives, particularly those with antitumor activities, have been conducted. These compounds, showing curative activity against specific leukemia types, underscore the role of heterocyclic chemistry in cancer treatment research (Stevens et al., 1984).

DNA Recognition and Polyamides

Research into polyamides containing imidazole and pyrrole units demonstrates these compounds' ability to target specific DNA sequences, offering a method to control gene expression. Such studies are crucial for understanding the interaction between small molecules and biological macromolecules, with implications for medicinal chemistry and therapy development (Chavda et al., 2010).

Novel Synthesis Routes and Biological Activities

Several studies have focused on novel synthesis routes for pyrazolo and pyrimidine derivatives, exploring their antimicrobial, antiviral, and anticancer activities. These works highlight the versatility of heterocyclic compounds in addressing a wide range of biological targets and diseases, underlining the ongoing need for innovative synthetic strategies in drug discovery (Hassan et al., 2014).

Eigenschaften

IUPAC Name |

N-[(7S,8aS)-2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-yl]-2-methyl-1H-benzimidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c1-11-18-15-5-3-4-14(16(15)19-11)17(23)20-12-8-13-10-21(2)6-7-22(13)9-12/h3-5,12-13H,6-10H2,1-2H3,(H,18,19)(H,20,23)/t12-,13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERKKVLLJUXVAD-STQMWFEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N1)C(=O)NC3CC4CN(CCN4C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=CC=C2N1)C(=O)N[C@H]3C[C@H]4CN(CCN4C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)

![4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5500452.png)

![[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol](/img/structure/B5500453.png)

![1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5500454.png)

![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)

![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)

![4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5500465.png)

![5-[1-(2-amino-6-methyl-4-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500484.png)

![7-propyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5500489.png)

![N-[2-(2-chlorophenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5500497.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B5500503.png)

![5-[4-(2-methyl-3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500518.png)